1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
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Overview
Description
1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is an organic compound with the molecular formula C15H17N3O2S2. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. The compound features a thiourea group, which is a sulfur-containing analog of urea, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea typically involves the reaction of phenyl isothiocyanate with 4-(2-aminoethyl)benzenesulfonamide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity through binding interactions.
Pathways Involved: It interferes with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions
Properties
IUPAC Name |
1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-22(19,20)14-8-6-12(7-9-14)10-11-17-15(21)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWRADOKRZQCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353659 |
Source
|
Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10079-93-3 |
Source
|
Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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